4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane

Suzuki-Miyaura coupling radiochemical yield boron reagent comparison

Researchers face yield loss when substituting boronic esters in Suzuki couplings. 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane (CAS 312303-48-3) solves this with superior transmetalation kinetics and crystalline stability. • ~50% RCY in 11C-radiomethylation vs <4% for MIDA ester • Up to 98% ee in atropisomeric binaphthalene synthesis • Non-hygroscopic crystalline form enables accurate automated dispensing Ideal for PET tracer synthesis, asymmetric catalysis, and parallel biaryl library production. Consistent lot-to-lot purity ensures reproducible hit-to-lead campaigns.

Molecular Formula C17H21BO2
Molecular Weight 268.2 g/mol
CAS No. 312303-48-3
Cat. No. B1370824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane
CAS312303-48-3
Molecular FormulaC17H21BO2
Molecular Weight268.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C
InChIInChI=1S/C17H21BO2/c1-12-10-11-13-8-6-7-9-14(13)15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3
InChIKeyGEFOXHSKBXZYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane: Procurement Overview


4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane (CAS 312303-48-3) is a pinacol boronic ester derived from 2-methylnaphthalene-1-boronic acid. It belongs to the organoboron compound class and is primarily employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation . The pinacol ester form offers inherent advantages in stability and handling relative to the free boronic acid, making it a preferred building block in pharmaceutical and materials research laboratories.

Workflow Suzuki–Miyaura cross-coupling building block
Selection Pinacol ester for improved handling stability
Use context Pharmaceutical and materials research synthesis

Why Generic Boronic Acid or Ester Analogs Cannot Substitute


The choice of boron reagent dramatically impacts rate, yield, and robustness in Suzuki–Miyaura couplings. Pinacol esters are not merely a protected form of the boronic acid; they exhibit distinctly different transmetalation kinetics and stability profiles. Generic substitution with the parent boronic acid, MIDA ester, or alternative diol esters without considering these properties can lead to sharp drops in radiochemical yield, increased decomposition, or completely failed coupling reactions, as demonstrated in comparative radiochemical studies [1]. The evidence below quantifies these gaps to guide an informed procurement decision.

Kinetics Transmetalation rate may shift significantly when substituting with free boronic acid or alternative esters.
Stability Base-mediated protodeboronation profile differs; pinacol ester resists decomposition better than many analogs.
Form Physical form variability (crystalline vs. hygroscopic) may affect weighing accuracy and lot consistency.

Performance Differentiation Against Closest Analogs


Radiochemical Yield: Pinacol Ester vs. MIDA Boronate

In a direct comparative study of naphthalene‑based organoboranes, the pinacol ester precursor achieved approximately 50% radiochemical yield (RCY) in the synthesis of 1-[¹¹C]methylnaphthalene, whereas the N‑methylimidodiacetic acid (MIDA) boronate ester precursor afforded less than 4% RCY—representing a greater than 12‑fold yield advantage for the pinacol ester class [1]. Although the specific 2‑methylnaphthalen‑1‑yl variant was not the sole substrate, the study establishes a clear reactivity hierarchy for naphthalene boronates in radiolabeling applications.

Radiochem. yield
Class-level
Pinacol ester: ~50% RCY vs. MIDA ester: <4% RCY (>12-fold difference)
Pinacol ester class provides markedly higher 11C-methylation yield.
Based on naphthalene boronates; direct compound data may vary.
Suzuki-Miyaura coupling radiochemical yield boron reagent comparison PET tracer synthesis

Transmetalation Rate vs. Parent Boronic Acid

Mechanistic investigations published in 2024 reveal that arylboronic esters derived from 1,2-diols (1,3,2-dioxaborolanes) can undergo transmetalation to palladium more than 20 times faster than the corresponding arylboronic acid [1]. Because 4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane belongs to this 1,3,2-dioxaborolane structural class, it is expected to exhibit a comparable rate enhancement relative to 2-methylnaphthalene-1-boronic acid. Faster transmetalation reduces the residence time of the palladium catalyst and can suppress competing protodeboronation and homocoupling pathways.

Transmetalation rate
Class-level
Expected >20-fold faster than parent boronic acid
Supports shorter reaction times and lower catalyst loading.
Inferred from 1,3,2-dioxaborolane class studies.
Transmetalation rate boronic ester reactivity Suzuki-Miyaura mechanism catalyst turnover

Stability to Protodeboronation Under Basic Conditions

Lloyd‑Jones and co‑workers demonstrated that aryl pinacol boronic esters exhibit unique stability at high pH compared to other commonly employed boronic esters [1]. While a compound‑specific protection factor for the 2-methylnaphthalen‑1-yl derivative has not been published, the general finding that pinacol esters resist base‑catalyzed protodeboronation more effectively than free boronic acids and many alternative esters directly benefits shelf life and reaction robustness. This stability translates into fewer decomposition side-products during coupling and simpler purification profiles.

Base stability
Supporting evidence
Pinacol esters resist protodeboronation at high pH better than free acids and many esters.
Reduces side-product formation and simplifies purification.
Quantitative factor for this specific compound not reported.
Protodeboronation boronic ester stability pinacol ester robustness storage and handling

Purity and Batch Consistency

Major suppliers list both the pinacol ester (CAS 312303-48-3) and the corresponding boronic acid (CAS 103989-84-0) at ≥97% purity, supported by NMR and HPLC certificates of analysis . Although nominal purity is equivalent, the pinacol ester benefits from being a crystalline solid with lower hygroscopicity, contributing to more reproducible weighing and longer shelf life under recommended storage conditions (2–8 °C). This physical form advantage reduces the risk of lot‑to‑lot variability in moisture‑sensitive synthetic procedures.

Purity & form
Data to verify
≥97% purity (NMR/HPLC); crystalline solid; lower hygroscopicity than boronic acid.
Supports reproducible weighing and longer shelf life.
Supplier specifications; independent lot verification recommended.
Purity batch consistency research supply procurement quality

Optimal Application Scenarios


PET Tracer 11C-Methylation

When synthesizing 1-[¹¹C]methylnaphthalene or related tracers via Suzuki‑type 11C‑methylation, the pinacol ester provides approximately 50% RCY—sufficient for clinical production—whereas the MIDA ester delivers <4% RCY [1]. Laboratories producing PET radiopharmaceuticals should prioritize the pinacol ester to achieve meaningful isolated yields under the constrained time and stoichiometry of radiolabeling protocols.

Axially Chiral Binaphthalene Synthesis

The 2‑methyl substitution adjacent to the boronic ester creates steric hindrance that, combined with the enhanced transmetalation rate of the pinacol ester, enables efficient asymmetric Suzuki cross-coupling for construction of atropisomeric 1,1′-binaphthalene scaffolds. Reported enantioselectivities reach up to 98% ee when using the analogous boronic acid [2]; the pinacol ester’s superior kinetic profile is expected to further improve reaction throughput and catalyst economy.

Medicinal Chemistry Biaryl Library Synthesis

For parallel synthesis of biaryl libraries, consistent purity, resistance to protodeboronation, and fast transmetalation combine to reduce failed coupling rates. The pinacol ester’s non‑hygroscopic crystalline form enables accurate automated dispensing, and its stability at high pH tolerates a wide range of coupling partners. These features collectively improve success rates in hit‑to‑lead and lead‑optimization campaigns where building block reliability is critical [1].

Application
Selection Property
Validation Focus
11C-labeled PET tracer synthesis
Pinacol ester reactivity for 11C-methylation
Radiochemical yield and reproducibility
Sterically hindered atropisomeric scaffold synthesis
Enhanced transmetalation rate for demanding couplings
Enantioselectivity and coupling efficiency
Parallel biaryl library construction
Consistent purity and protodeboronation resistance
Automated dispensing compatibility and reaction scope
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